

What are the physical and chemical properties of 4,5-Dioxodehydroasimilobine?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,5-Dioxodehydroasimilobine

Cat. No.: B13929627

[Get Quote](#)

In-Depth Technical Guide: 4,5-Dioxodehydroasimilobine (Noraristolodione)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dioxodehydroasimilobine, also known as Noraristolodione, is a naturally occurring oxoaporphine alkaloid. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available scientific literature. The compound is primarily found in plant species of the *Aristolochia* genus, notably *Aristolochia mollissima* and *Aristolochia triangularis*.^[1] As a member of the oxoaporphine alkaloid class, it is of interest for its potential biological activities, which generally include cytotoxic and topoisomerase inhibitory effects. This document summarizes its known characteristics to facilitate further research and drug development efforts.

Chemical and Physical Properties

4,5-Dioxodehydroasimilobine is a tetracyclic aromatic compound featuring a dioxo-substituted aporphine core. Its fundamental properties are summarized below. While experimentally determined data for properties such as melting point and solubility are not readily available in the current body of literature, computed values provide a foundational understanding of the molecule's characteristics.

Table 1: Physical and Chemical Properties of **4,5-Dioxodehydroasimilobine**

Property	Value	Source
Molecular Formula	$C_{17}H_{11}NO_4$	PubChem[1]
Molecular Weight	293.27 g/mol	PubChem[1]
CAS Number	82644-81-3	MedChemExpress[2]
Appearance	Not Reported	-
Melting Point	Not Reported	-
Boiling Point	Not Reported	-
Solubility	Not Reported	-
XLogP3 (Computed)	2.8	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	293.06880783 g/mol	PubChem[1]
Topological Polar Surface Area	75.6 \AA^2	PubChem[1]

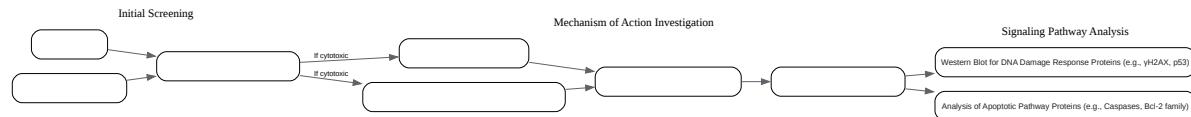
Synonyms: Noraristolodione, 4,5-dioxodehydro asimilobine.[1]

Spectroscopic Data

Detailed spectroscopic analyses are essential for the unequivocal identification and structural elucidation of **4,5-Dioxodehydroasimilobine**. While comprehensive spectral data from a single source is not available, the following represents a compilation of expected and reported spectroscopic characteristics for this class of compounds.

Table 2: Spectroscopic Data Summary for **4,5-Dioxodehydroasimilobine**

Technique	Data
¹ H NMR	Data not available in searched literature.
¹³ C NMR	Data not available in searched literature.
Mass Spectrometry (MS)	Data not available in searched literature.
Infrared (IR) Spectroscopy	Data not available in searched literature.
Ultraviolet (UV) Spectroscopy	Data not available in searched literature.


Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of **4,5-Dioxodehydroasimilobine** are limited, the broader class of oxoaporphine alkaloids, to which it belongs, has been the subject of considerable research. These compounds are known to exhibit a range of biological effects, primarily centered around cytotoxicity and the inhibition of topoisomerase enzymes.

Oxoaporphine alkaloids have been shown to exert cytotoxic effects against various cancer cell lines.^[3] A primary mechanism of action for some oxoaporphine derivatives is the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription.^[3] By stabilizing the topoisomerase I-DNA covalent complex, these compounds can lead to DNA strand breaks and ultimately trigger apoptosis.

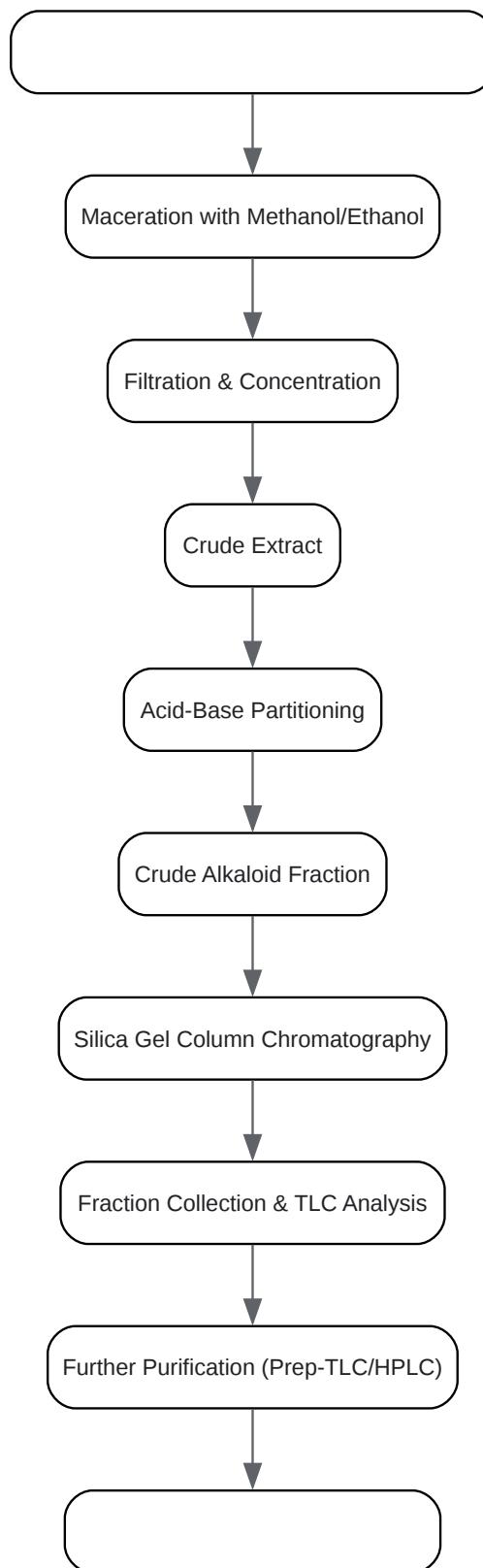
Furthermore, the planar aromatic structure of oxoaporphines suggests a potential for DNA intercalation, which could contribute to their cytotoxic properties by disrupting DNA replication and transcription.

Due to the lack of specific studies on **4,5-Dioxodehydroasimilobine**, a definitive signaling pathway cannot be outlined. However, based on the activities of related compounds, a logical workflow for investigating its mechanism of action would involve assessing its impact on DNA integrity and cell cycle progression.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for investigating the biological activity of **4,5-Dioxodehydroasimilobine**.

Experimental Protocols


Detailed experimental protocols for the isolation, synthesis, and biological evaluation of **4,5-Dioxodehydroasimilobine** are not explicitly detailed in the currently available literature. However, general methodologies for the isolation of alkaloids from Aristolochia species can be adapted.

General Protocol for Isolation of Alkaloids from Aristolochia Species

This protocol is a generalized procedure and would require optimization for the specific isolation of **4,5-Dioxodehydroasimilobine**.

- Extraction:
 - Dried and powdered plant material (e.g., roots, stems) is macerated with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period.
 - The extraction process is typically repeated multiple times to ensure exhaustive extraction of the plant material.

- The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.
- Acid-Base Partitioning:
 - The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and partitioned with an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove neutral and acidic compounds.
 - The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to pH 9-10).
 - The basified aqueous solution is then extracted with an organic solvent to isolate the free alkaloids.
- Chromatographic Purification:
 - The crude alkaloid extract is subjected to column chromatography over silica gel.
 - A gradient elution system, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is used to separate the different alkaloid components.
 - Fractions are collected and monitored by thin-layer chromatography (TLC).
 - Fractions containing the compound of interest are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure **4,5-Dioxodehydroasimilobine**.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the isolation of **4,5-Dioxodehydroasimilobine** from plant material.

Conclusion

4,5-Dioxodehydroasimilobine (Noraristolodione) is an oxoaporphine alkaloid with potential for further scientific investigation, particularly in the realm of oncology. The current body of knowledge provides a basic chemical profile, but there is a clear need for comprehensive experimental studies to determine its precise physical properties, detailed spectroscopic characteristics, and specific biological activities. The protocols and workflows outlined in this guide are intended to provide a framework for researchers to pursue these investigations and unlock the full potential of this natural product. Further research into its mechanism of action and potential therapeutic applications is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,5-Dioxodehydroasimilobine | C17H11NO4 | CID 10108434 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, synthesis and anticancer activity of oxoaporphine alkaloid derivatives - PubMed
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What are the physical and chemical properties of 4,5-Dioxodehydroasimilobine?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13929627#what-are-the-physical-and-chemical-properties-of-4-5-dioxodehydroasimilobine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com